molecular formula C16H15ClN2O B2620059 2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline CAS No. 443292-38-4

2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline

Cat. No.: B2620059
CAS No.: 443292-38-4
M. Wt: 286.76
InChI Key: UUCACZHYLIUZBP-UHFFFAOYSA-N
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Description

2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline is a heterocyclic aromatic compound featuring a benzooxazole core substituted with an isopropyl group at position 5, a chlorine atom at position 2, and an aniline moiety at position 3. This structure combines a planar benzooxazole system with electron-withdrawing (chlorine) and electron-donating (aniline) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

2-chloro-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c1-9(2)10-4-6-15-14(8-10)19-16(20-15)11-3-5-12(17)13(18)7-11/h3-9H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCACZHYLIUZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline typically involves the reaction of 2-chloroaniline with 5-isopropylbenzo[d]oxazole under specific conditions. One common method involves the use of a solvent such as methanol and a catalyst to facilitate the reaction . The reaction is carried out in a round-bottom flask, where the reactants are mixed and heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atom.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural analogs and their substituents:

Compound Name Core Heterocycle Substituents CAS Number Molecular Formula Molecular Weight
2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline Benzo[d]oxazole 5-isopropyl, 2-Cl, 5-aniline Not provided C₁₆H₁₅ClN₂O* ~298.76 g/mol†
4-(Benzo[d]oxazol-2-yl)aniline Benzo[d]oxazole 4-aniline 20934-81-0 C₁₃H₁₀N₂O 210.23 g/mol
5-Chloro-2-(1H-tetrazol-5-yl)aniline Tetrazole 2-Cl, 5-aniline 54013-18-2 C₇H₆ClN₅ 195.61 g/mol
2-Chloro-5-(oxazol-4-yl)aniline Oxazole 2-Cl, 5-aniline 916051-61-1 C₉H₆ClN₂O 193.61 g/mol
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline Oxadiazole 4-Cl-phenyl, 2-aniline 120107-40-6 C₁₄H₁₀ClN₃O 271.70 g/mol

*Estimated based on structural similarity.
†Calculated from molecular formula.

Key Structural Differences:

  • Heterocycle Variability : The target compound’s benzooxazole core provides extended π-conjugation compared to smaller oxazole or tetrazole systems in analogs .
  • Substituent Effects : The 5-isopropyl group in the target compound enhances steric bulk and lipophilicity relative to unsubstituted analogs like 4-(Benzo[d]oxazol-2-yl)aniline .

Physicochemical Properties

  • Lipophilicity : The isopropyl group likely increases logP compared to methyl or hydrogen-substituted analogs, improving membrane permeability.

Biological Activity

2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15ClN2OC_{16}H_{15}ClN_{2}O, with a molecular weight of approximately 286.76 g/mol. The compound features a chloro group and a benzo[d]oxazole moiety, which are significant for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to the oxazole heterocycle. For instance, derivatives of 1,2,4-oxadiazoles have shown significant cytotoxic activity against various cancer cell lines. Although specific data for this compound is limited, related compounds exhibit a range of biological activities:

Compound Cell Line IC50 (μM) Activity
Compound 1HeLa92.4Cytotoxic
Compound 2OVXF 8992.76Highly Selective
Compound 3PXF 17529.27Moderate

These findings suggest that modifications in the oxazole structure can lead to enhanced antitumor activity, indicating a potential pathway for developing new cancer therapeutics.

The mechanisms through which oxazole derivatives exert their effects are varied and include:

  • Inhibition of Enzymatic Activity : Some compounds have been shown to inhibit enzymes such as histone deacetylase (HDAC), which plays a crucial role in cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives can trigger apoptosis in cancer cells, leading to reduced tumor growth.

Case Studies

  • Anticancer Properties : A study demonstrated that a closely related compound exhibited selective cytotoxicity against renal cancer cell lines with an IC50 value as low as 1.143 μM, suggesting that structural modifications in similar compounds could yield promising anticancer agents.
  • Broad Spectrum Activity : Compounds within the oxazole family have been reported to possess anti-inflammatory, antiviral, and antibacterial properties, showcasing their versatility in drug design.

Recent Advances in Drug Development

Recent literature emphasizes the growing interest in oxazole-based compounds for drug discovery. The unique bioisosteric properties of the oxazole ring make it an attractive scaffold for creating novel pharmaceuticals:

  • Diverse Biological Activities : Compounds derived from oxazole structures have been associated with various therapeutic effects including anticancer, anti-inflammatory, and antimicrobial activities .

Comparative Analysis with Other Compounds

A comparative analysis of the biological activities of similar compounds reveals that structural variations significantly influence their pharmacological profiles:

Compound Class Key Activities
OxazolesAnticancer, anti-inflammatory
BenzothiazolesAntimicrobial, antifungal
Pyrrolo[2,3-d]pyrimidinesAntifolate mechanisms

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline?

The synthesis typically involves two key steps: (i) constructing the benzo[d]oxazole ring and (ii) introducing the 2-chloro-5-aniline substituent. A representative approach includes:

  • Step 1 : Condensation of 5-isopropyl-2-aminophenol with a chlorinated carbonyl derivative (e.g., 2-chloroacetonitrile) under reflux in a polar solvent (e.g., ethanol) to form the benzo[d]oxazole core .
  • Step 2 : Coupling the benzo[d]oxazole intermediate with 2-chloro-5-nitroaniline via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), followed by nitro-group reduction using SnCl₂/HCl or catalytic hydrogenation .
  • Key Considerations : Protect light-sensitive intermediates (e.g., use foil-covered vessels) and monitor reaction progress via TLC or HPLC .

Q. How is this compound characterized using spectroscopic and analytical methods?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the structure. For example, the aniline NH₂ protons appear as a broad singlet (~δ 5.5-6.5 ppm), while the isopropyl group shows characteristic doublets (δ 1.2-1.4 ppm for CH₃ and δ 2.8-3.2 ppm for CH) . The benzo[d]oxazole protons resonate as a singlet (δ ~7.5-8.5 ppm) .
  • Purity Analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Ensure >97% purity by integrating peak areas .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Solvent Selection : Replace high-boiling solvents (e.g., DMF) with toluene or chlorobenzene for easier post-reaction purification .
  • Catalyst Screening : Test Pd(OAc)₂/XPhos or Buchwald-Hartwig catalysts for coupling steps to reduce side products .
  • Temperature Control : Optimize reflux temperatures (e.g., 140–165°C) and reaction times (8–24 h) to balance yield and decomposition risks .
  • Scalability : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for large-scale synthesis .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Purity Verification : Re-analyze the compound using orthogonal methods (e.g., LC-MS, elemental analysis) to rule out impurities affecting activity .
  • Structural Confirmation : Compare spectroscopic data (e.g., NOESY for stereochemistry) with literature to ensure correct assignment .
  • Biological Replication : Repeat assays (e.g., cytotoxicity on breast cancer cell lines like MCF-7) under standardized conditions (e.g., 72 h exposure, 10 µM–100 µM doses) .
  • Substituent Effects : Synthesize analogs (e.g., replacing isopropyl with methyl or trifluoromethyl) to isolate structure-activity relationships .

Q. How can analogues of this compound be designed to enhance selectivity in biological assays?

  • Rational Design : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzo[d]oxazole 5-position to modulate electronic properties and binding affinity .
  • Bioisosteric Replacement : Substitute the aniline chlorine with a methylthio (-SMe) group to improve metabolic stability while retaining activity .
  • Pharmacophore Mapping : Use molecular docking (e.g., with breast cancer targets like HER2) to identify critical interactions and guide substitutions .

Q. What methodologies are recommended for evaluating stability and degradation pathways?

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (pH 1–13) for 48 h. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Kinetic Stability Assays : Measure half-life in PBS (pH 7.4) at 37°C. Use Arrhenius plots to predict shelf-life under storage conditions .

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